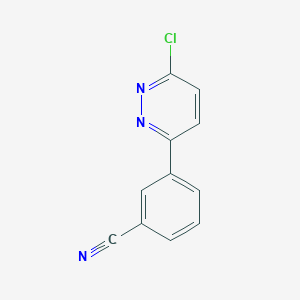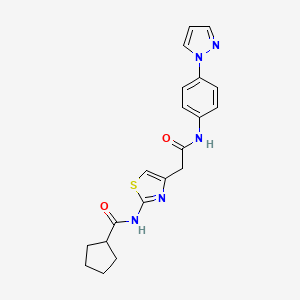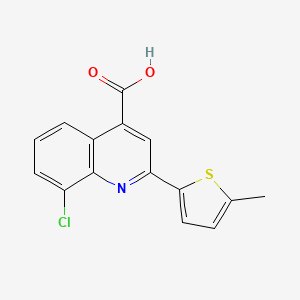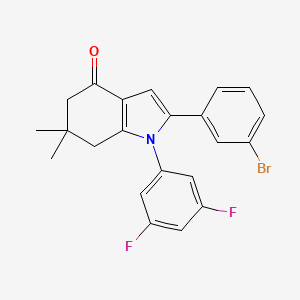
3-(6-Chloropyridazin-3-yl)benzonitrile
Descripción general
Descripción
3-(6-Chloropyridazin-3-yl)benzonitrile is a chemical compound with the molecular formula C11H6ClN3. It has an average mass of 215.638 Da and a monoisotopic mass of 215.025024 Da .
Synthesis Analysis
The synthesis of 3-(6-Chloropyridazin-3-yl)benzonitrile involves the use of 3-cyanobenzene-boronic acid and 3-chloro-6-iodopyridazine. The reaction is carried out in a solution of ethanol and water, under nitrogen, at 80°C for 18 hours .Molecular Structure Analysis
The molecular structure of 3-(6-Chloropyridazin-3-yl)benzonitrile consists of a benzene ring attached to a pyridazine ring via a nitrile group. The pyridazine ring contains a chlorine atom .Physical And Chemical Properties Analysis
3-(6-Chloropyridazin-3-yl)benzonitrile is a powder at room temperature. It has a molecular weight of 215.64 .Aplicaciones Científicas De Investigación
1. Corrosion Inhibition
Research by Mashuga, Olasunkanmi, and Ebenso (2017) explored the use of pyridazine derivatives, including 3-(6-Chloropyridazin-3-yl)benzonitrile, as inhibitors for the corrosion of mild steel in acidic environments. These compounds demonstrated significant inhibition efficiency, attributed to their interaction with steel surfaces, involving both physical and chemical adsorption mechanisms. Quantum chemical calculations indicated the active role of the pyridazine ring in these interactions (Mashuga, Olasunkanmi, & Ebenso, 2017).
2. Synthesis and Structural Analysis
Sallam et al. (2021) conducted a study on the synthesis and structure of a compound related to 3-(6-Chloropyridazin-3-yl)benzonitrile. They analyzed its structure using various spectroscopic techniques and X-ray diffraction, providing insights into the compound's molecular structure and potential applications in medicinal chemistry (Sallam et al., 2021).
3. Heterocyclic Synthesis for Biological Activity
Wasfy et al. (2002) explored the synthesis of biologically active compounds using 3-(6-Chloropyridazin-3-yl)benzonitrile derivatives. Their research focused on creating pyridazinone derivatives and examining their antimicrobial properties. This highlights the compound's utility in synthesizing biologically active molecules for potential therapeutic applications (Wasfy et al., 2002).
4. Organometallic Supramolecular Complexes
Li et al. (2009) investigated the formation of a two-dimensional network using 3-[4-(2-thienyl)-2H-cyclopenta[d]pyridazin-1-yl]benzonitrile in an organometallic silver(I) supramolecular complex. This study sheds light on the potential of 3-(6-Chloropyridazin-3-yl)benzonitrile derivatives in creating novel organometallic coordination polymers or supramolecular complexes, with potential applications in host-guest chemistry and ion exchange (Li et al., 2009).
Safety and Hazards
This compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H312, H315, H319, H332, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Mecanismo De Acción
Target of Action
The primary targets of 3-(6-Chloropyridazin-3-yl)benzonitrile are currently unknown
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways affected by 3-(6-Chloropyridazin-3-yl)benzonitrile . Once the targets are identified, it will be possible to map out the biochemical pathways involved.
Propiedades
IUPAC Name |
3-(6-chloropyridazin-3-yl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3/c12-11-5-4-10(14-15-11)9-3-1-2-8(6-9)7-13/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBMKURRASMYRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NN=C(C=C2)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Chloropyridazin-3-yl)benzonitrile | |
CAS RN |
99708-49-3 | |
| Record name | 3-(6-Chloro-3-pyridazinyl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(2-Fluorophenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2766248.png)
![1-[4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanoyl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B2766249.png)



![N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2766260.png)
![[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]amino methanesulfonate](/img/structure/B2766261.png)
![N-cyclopentyl-2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2766263.png)


![N'-{7-[1-(2-fluorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethyliminoformamide](/img/structure/B2766266.png)